N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with a unique structure that combines a benzofuran moiety with a benzodioxine sulfonamide group
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are sigma receptors . Sigma receptors are unique proteins that have been found to be highly involved in various biological activities .
Mode of Action
this compound interacts with its targets, the sigma receptors, by binding to them with high affinity . This interaction results in a change in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
It is known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s high affinity for sigma receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the presence of sigma receptors. In general, the compound’s interaction with sigma receptors can lead to changes in cell function and behavior .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and benzodioxine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives, while the benzodioxine sulfonamide group can be prepared by sulfonation of the corresponding benzodioxine precursor. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzodioxine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide
- N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both benzofuran and benzodioxine moieties, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c21-26(22,16-7-8-18-19(13-16)24-11-10-23-18)20-9-3-5-15-12-14-4-1-2-6-17(14)25-15/h1-2,4,6-8,12-13,20H,3,5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMIKLTBCJKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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